![molecular formula C22H16Cl2N4O B2937966 2-(4-氯苯胺基)-3-[(4-氯苯基)亚氨基甲基]-7-甲基吡啶并[1,2-a]嘧啶-4-酮 CAS No. 302936-98-7](/img/structure/B2937966.png)
2-(4-氯苯胺基)-3-[(4-氯苯基)亚氨基甲基]-7-甲基吡啶并[1,2-a]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and any distinctive characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学研究应用
抗高血压活性
研究表明,吡啶并[2,3-d]嘧啶衍生物,如 6-芳基吡啶并[2,3-d]嘧啶-7-胺衍生物,具有显着的抗高血压活性。这些化合物已被评估其降低自发性高血压大鼠血压的能力,表明口服剂量可逐渐且持续地使血压水平正常化。这表明在治疗高血压方面具有潜在应用,但没有具体提到你询问的确切化合物,而是指出了相关的感兴趣的化学空间 (L. Bennett et al., 1981)。
抗菌活性
已经合成了与 2-(4-氯苯胺基)-3-[(4-氯苯基)亚氨基甲基]-7-甲基吡啶并[1,2-a]嘧啶-4-酮在结构上相关的化合物,并测试了它们对各种微生物菌株的生物活性。一些衍生物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出中等的活性,突出了它们在抗菌应用中的潜力 (J.V.Guna & D.M.Purohit, 2012)。
抗癌活性
新型吡唑并嘧啶衍生物的合成和生物学评价显示出有希望的抗癌和抗 5-脂氧合酶剂。这项研究表明,该化学家族中的化合物有可能作为针对癌症的新型治疗剂的基础 (A. Rahmouni et al., 2016)。
晶体结构分析
对 2-[1-(4-氯苯基)-2,5-二氧代-1,2,3,5-四氢咪唑并[1′,2′:1,2]嘧啶并[5,4-b][1]苯并呋喃-3-基]乙酸乙酯的研究有助于我们了解这些化合物的晶体结构,提供了对其分子相互作用和稳定性的见解。此类分析对于设计具有所需物理和化学性质的分子至关重要 (Yanggen Hu et al., 2007)。
作用机制
安全和危害
属性
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCEFXWDHYIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。